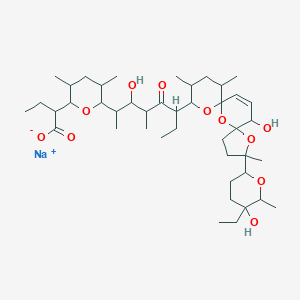
Narasin sodium
Overview
Description
Narasin is a coccidiostat and antibacterial agent . It is a derivative of salinomycin with an additional methyl group . Narasin is produced by fermentation of a strain of Streptomyces aureofaciens . It is a growth-promoting ionophoric antibacterial agent for Enterococci, specifically Enterococcus faecium and Enterococcus faecalis . It inhibits coccidial infection in poultry and mammals and is used in studies involving sodium calcium ion exchange .
Synthesis Analysis
An efficient synthesis of the C1-C17 western unit of narasin was achieved from (S)-Roche ester . Highlights in the synthesis include the successful exploitation of three stereoselective sequences of Lewis acid-mediated reaction followed by free-radical-based hydrogen transfer .
Molecular Structure Analysis
Narasin A has a molecular formula of C43H71O11 . The formula weight is 787.0 .
Chemical Reactions Analysis
Narasin is purified by organic solvent extraction and silica gel chromatography . It reacts with a number of acid anhydrides in pyridine to form the appropriate esters .
Physical And Chemical Properties Analysis
Narasin is obtained as crystalline acids by both procedures . The physical-chemical properties of the isolated narasin methyl ester and the narasin methyl ester prepared by reacting narasin and diazomethane in ether were identical .
Scientific Research Applications
Dermatology: Combatting Acne Vulgaris
Narasin sodium has shown promising results in the treatment of acne vulgaris , a common skin condition. Researchers have developed self-nanomicellizing solid dispersions (SNMSD) using Narasin to target and neutralize drug-resistant strains of Cutibacterium acnes . The encapsulation of Narasin in nanomicelles has significantly increased its solubility and enabled targeted delivery to the skin’s lipophilic layers, enhancing its antibacterial efficacy .
Veterinary Medicine: Coccidiosis Treatment
In veterinary medicine, Narasin is used as an ionophore antibiotic to treat coccidiosis, a parasitic disease in livestock. It’s particularly effective in chickens and swine, where it disrupts the ion concentration gradient in microorganisms, leading to antimicrobial effects . This application is crucial for maintaining the health of food-producing animals and ensuring the safety of the food supply.
Agriculture: Feed Efficiency and Rumen Fermentation
Narasin sodium is utilized in agriculture to improve feed efficiency and modify rumen fermentation in cattle. Studies have shown that Narasin supplementation can influence the molar proportion of acetate and propionate in the rumen, which are key indicators of fermentation patterns and feed efficiency . This application supports sustainable livestock production by optimizing nutrient utilization.
Food Preservation: Extending Shelf Life
In the food industry, Narasin sodium could potentially be used as a preservative to extend the shelf life of products. While its direct use as a food preservative is not well-documented, the principles of nanoencapsulation used in pharmaceutical applications could be adapted to protect food antimicrobials from degradation, thereby improving their effectiveness and longevity .
Environmental Science: Antibiotic Residue Management
The presence of antibiotic residues like Narasin in the environment poses ecological risks. Research in environmental science focuses on the bioremediation of these residues to prevent their accumulation and toxic effects on non-target organisms . Narasin’s environmental impact is a growing area of study, with implications for ecological health and regulatory policies.
Pharmaceuticals: Drug Delivery Systems
Narasin sodium’s role in pharmaceuticals extends to its incorporation into advanced drug delivery systems. The development of nanotechnology-based carriers for Narasin aims to enhance its solubility, stability, and targeted delivery, particularly in the treatment of skin conditions like acne . This innovative application represents a significant advancement in therapeutic interventions.
Safety And Hazards
Future Directions
Narasin exhibits promising activity against antimicrobial-resistant strains of C. acnes . The concurrent administration of doxorubicin and narasin could present a viable alternative therapeutic approach for osteosarcoma . Furthermore, the antibacterial efficacy of narasin against drug-resistant acne bacteria is being studied, with the aim to formulate self-nanomicellizing solid dispersions (SNMSD) utilizing Soluplus® (SOL), as a drug delivery system to incorporate Narasin and selectively target the lipophilic C. acnes abundant environments within the skin .
properties
IUPAC Name |
sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZEFXQRCTYMC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H71NaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Narasin sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Narasin sodium discussed in the provided research?
A1: The provided research abstract focuses on the application of various polyether antibiotics, including Narasin sodium, in animal husbandry production. [] This suggests its use as an animal feed additive to improve growth and feed efficiency in livestock.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



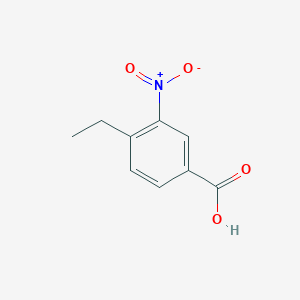
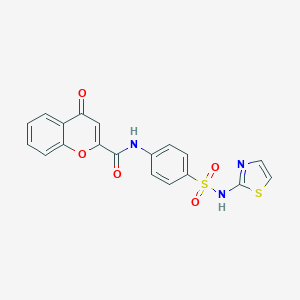
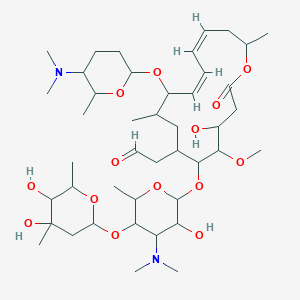
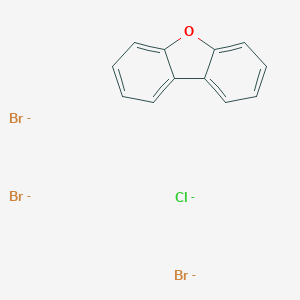

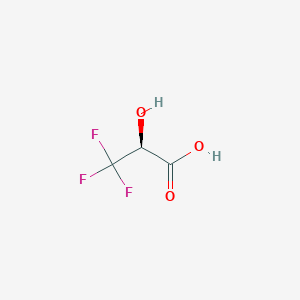


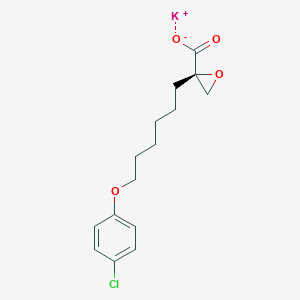
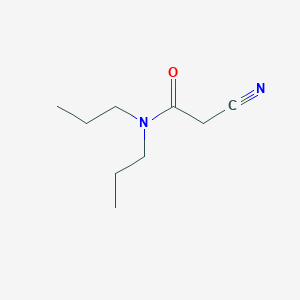

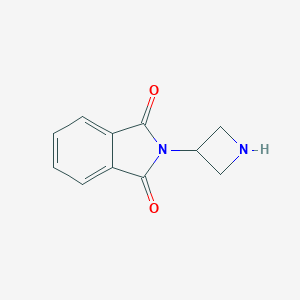

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)